molecular formula C16H19N3O3S2 B5135108 4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B5135108
M. Wt: 365.5 g/mol
InChI Key: DTVZIQOYWPXFFN-UHFFFAOYSA-N
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Description

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a piperidinylsulfonyl group and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases or acids, and the reactions are typically carried out under inert atmospheres to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines .

Scientific Research Applications

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is unique due to the combination of the thiophene ring with the piperidinylsulfonyl and pyridinylmethyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds. For example, the thiophene ring can enhance the compound’s electronic properties, making it suitable for applications in organic electronics .

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S2/c20-16(18-11-13-5-4-6-17-10-13)15-9-14(12-23-15)24(21,22)19-7-2-1-3-8-19/h4-6,9-10,12H,1-3,7-8,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZIQOYWPXFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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